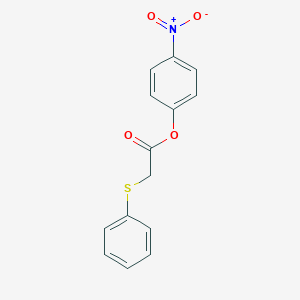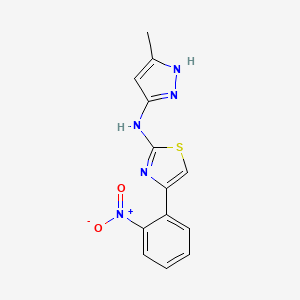![molecular formula C21H27NO4 B8044865 [2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol](/img/structure/B8044865.png)
[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol is a complex organic compound with a unique structure that includes an ethoxy group, a methylanilino group, and a dioxan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol typically involves multiple steps, including the formation of the dioxan ring and the introduction of the ethoxy and methylanilino groups. One common method involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization to form the dioxan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The ethoxy and methylanilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine
Its structural features may be exploited to develop new drugs with specific therapeutic effects .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of [2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The ethoxy and methylanilino groups may interact with enzymes or receptors, modulating their activity. The dioxan ring can provide stability and enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dioxan derivatives and anilino compounds, such as:
- 4-ethoxyaniline
- 5-methyl-1,3-dioxane
- N-methylaniline
Uniqueness
What sets [2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol apart is its combination of functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-4-24-19-11-9-18(10-12-19)22(3)17-7-5-16(6-8-17)20-25-14-21(2,13-23)15-26-20/h5-12,20,23H,4,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGXZNKQHIRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C3OCC(CO3)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(4-phenoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B8044792.png)
![[tert-Butoxycarbonyl-(2-methoxy-ethyl)-amino]-acetic acid benzyl ester](/img/structure/B8044797.png)
![2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid](/img/structure/B8044799.png)
![N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide](/img/structure/B8044801.png)

![Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate](/img/structure/B8044807.png)






![ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate](/img/structure/B8044893.png)

